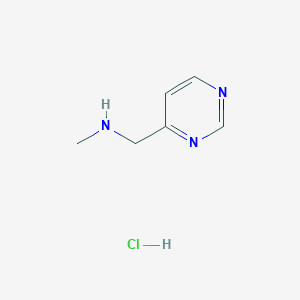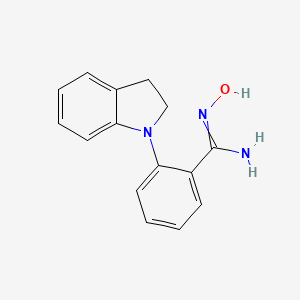
哌啶-3-甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine-3-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of osteoporosis and other bone-related diseases .
科学研究应用
Piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been known to interact with various biological targets, leading to changes in cellular functions . For instance, some piperidine derivatives have shown anticancer properties by interacting with crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Piperidine derivatives have been reported to exhibit antiproliferative and antimetastatic effects on various types of cancers, suggesting their involvement in cancer-related biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point (103-106 °c) and boiling point (23761°C), suggest that it may have certain bioavailability characteristics .
Result of Action
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-3-carboxamide hydrochloride typically involves the hydrogenation of pyridine derivatives using various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include mild temperatures and pressures to ensure regioselective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of piperidine-3-carboxamide hydrochloride can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products .
化学反应分析
Types of Reactions
Piperidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Piperidinone: A ketone derivative of piperidine, used in various chemical reactions.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, known for their biological activity.
Uniqueness
Piperidine-3-carboxamide hydrochloride is unique due to its specific inhibitory activity against cathepsin K, which is not commonly observed in other piperidine derivatives . This makes it a valuable compound for the development of anti-osteoporosis drugs .
属性
CAS 编号 |
828300-58-9 |
|---|---|
分子式 |
C6H13N2O+ |
分子量 |
129.18 g/mol |
IUPAC 名称 |
hydron;piperidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1 |
InChI 键 |
BVOCPVIXARZNQN-UHFFFAOYSA-O |
SMILES |
C1CC(CNC1)C(=O)N.Cl |
规范 SMILES |
[H+].C1CC(CNC1)C(=O)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)
![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)





